![molecular formula C19H20N2O3 B2391018 N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide CAS No. 2094366-98-8](/img/structure/B2391018.png)
N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients with T790M mutation.
Mechanism of Action
N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide is a selective and irreversible inhibitor of EGFR tyrosine kinase that targets the T790M mutation. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, survival, and differentiation. Mutations in EGFR, such as T790M, can lead to the constitutive activation of the receptor, which promotes cancer cell growth and survival. N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide binds irreversibly to the ATP-binding site of EGFR, inhibiting its activity and leading to cancer cell death.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has been shown to have potent antitumor activity in preclinical and clinical studies. In addition to its selective inhibition of EGFR tyrosine kinase, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells. N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has also been shown to have a favorable safety profile, with minimal toxicity in preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has several advantages for lab experiments, including its selectivity for the T790M mutation, its irreversible binding to EGFR, and its favorable safety profile. However, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide also has limitations, including the development of resistance in some patients, the need for a biopsy to confirm the presence of T790M mutation, and the high cost of the drug.
Future Directions
For the research on N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide include the development of combination therapies to overcome resistance, the identification of biomarkers to predict response to the drug, the investigation of the drug's efficacy in other types of cancer, and the exploration of the drug's potential for use in combination with immunotherapy. Additionally, further studies are needed to understand the long-term safety and efficacy of N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide in NSCLC patients.
Synthesis Methods
N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide is synthesized by a multistep process that involves the reaction of 4-(2-oxoazetidin-1-yl)phenol with 2-bromoethylbenzene in the presence of a palladium catalyst to form N-(2-ethylphenyl)-4-(2-oxoazetidin-1-yl)phenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide, which is the final product.
Scientific Research Applications
N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with T790M mutation. In a phase I clinical trial, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide showed a response rate of 51% in patients with T790M mutation and a median progression-free survival of 9.6 months. In a phase II trial, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide showed a response rate of 61% in T790M-positive NSCLC patients and a median progression-free survival of 12.4 months. These results led to the approval of N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide by the US Food and Drug Administration (FDA) in 2015 for the treatment of NSCLC patients with T790M mutation.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-14-5-3-4-6-17(14)20-18(22)13-24-16-9-7-15(8-10-16)21-12-11-19(21)23/h3-10H,2,11-13H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBJVNYNSZGQNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)N3CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.